molecular formula C12H20N4O2 B1443622 tert-Butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate CAS No. 1251000-58-4

tert-Butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Cat. No. B1443622
M. Wt: 252.31 g/mol
InChI Key: MMLCMFJWURJEBO-UHFFFAOYSA-N
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Description

The compound is a pyrazolo[4,3-c]pyridine derivative. Pyrazolo[4,3-c]pyridines are a class of compounds that contain a pyrazole ring fused with a pyridine ring . The “tert-butyl” and “aminomethyl” groups are substituents on this bicyclic system.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Characterization : A study by Çolak et al. (2021) focused on the synthesis of similar compounds, including 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, which was then coupled with aromatic aldehyde to produce Schiff base compounds. This process involved characterizing the crystal and molecular structure, including analysis through X-ray crystallography, demonstrating the compound's stability and potential applications in material science or molecular engineering (Çolak, Karayel, Buldurun, & Turan, 2021).

  • Study of Molecular Interactions : Another study by Portilla et al. (2011) investigated the hydrogen-bonded structures of similar compounds, which can be crucial for understanding the compound's interaction with other molecules. This information is vital in designing new materials or drugs where molecular interaction plays a key role (Portilla, Lizarazo, Cobo, & Glidewell, 2011).

Potential Pharmacological Applications

  • Drug Synthesis and Development : In the field of pharmacology, the synthesis of new compounds with specific structures, such as tert-Butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate, is crucial. For example, Ivanov et al. (2017) discussed the synthesis of ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates, which are important for developing novel pharmaceuticals (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).

  • Designing Protein Kinase Inhibitors : Vilkauskaitė et al. (2013) described a synthetic route towards compounds that include tert-butylamine, which may be related to tert-Butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate. These compounds have potential as inhibitors of protein kinases, highlighting their significance in medicinal chemistry (Vilkauskaitė, Schaaf, Šačkus, Kryštof, & Holzer, 2013).

Safety And Hazards

As with any chemical compound, handling “tert-Butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The study of pyrazolo[4,3-c]pyridine derivatives is an active area of research, given their potential biological activity. Future research could explore the synthesis, characterization, and biological testing of this specific compound .

properties

IUPAC Name

tert-butyl 3-(aminomethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-5-4-9-8(7-16)10(6-13)15-14-9/h4-7,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLCMFJWURJEBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

CAS RN

1251000-58-4
Record name tert-butyl 3-(aminomethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
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tert-Butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
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tert-Butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
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tert-Butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Reactant of Route 5
tert-Butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Reactant of Route 6
tert-Butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

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